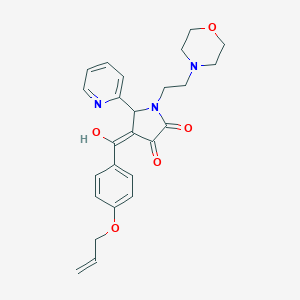

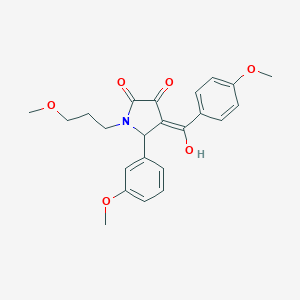

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Structure and Synthesis

- The title compound, 2-hydroxyphenyl 5-(pyrrol-2-yl)-3H-pyrrolizin-6-yl ketone, is a related compound that has been isolated from the base-catalyzed condensation of 2-hydroxyacetophenone with pyrrole-2-carbaldehyde. It demonstrates the chemical reactivity of pyrrole derivatives in forming complex structures, pertinent to the study of similar compounds like 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one (Dey, Dey, Mallik, & Dahlenburg, 2003).

Synthesis of Pyrrole Derivatives

- In the synthesis of pyrrolo[3,4-c]-pyridine derivatives, 2-(Aroyl, methylidene)-3-aryl-5-dicyanomethylene thiazolidine-4-on derivatives undergo morpholine treatment, forming complex structures. This showcases the potential for creating complex pyrrole derivatives (Zaleska, 1987).

Role in Inhibiting Histone Deacetylases

- Aroyl-pyrrole-hydroxy-amides, a new class of synthetic HDAC inhibitors, have been synthesized and tested, indicating the potential for pyrrole derivatives in pharmacological applications. They were found to be potent against HDAC1 and maize HD2 enzymes, highlighting their relevance in biomedical research (Ragno et al., 2004).

Formation of Complex Heterocyclic Structures

- The study of complex heterocyclic structures, such as the synthesis of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates, underlines the chemical versatility of pyrrole derivatives. These compounds are synthesized using morpholine and undergo oxirane ring opening, leading to a variety of structurally diverse products (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).

Applications in Synthesizing Polyheterocyclic Compounds

- The synthesis of new polyheterocyclic compounds, like 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, through a one-pot process, illustrates the ability to create complex molecules for potential therapeutic applications (Morales-Salazar et al., 2022).

properties

IUPAC Name |

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c1-2-15-33-19-8-6-18(7-9-19)23(29)21-22(20-5-3-4-10-26-20)28(25(31)24(21)30)12-11-27-13-16-32-17-14-27/h2-10,22,29H,1,11-17H2/b23-21+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJZTGBEKIEWQX-XTQSDGFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B356994.png)

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B357002.png)

![3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone](/img/structure/B357005.png)

![2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B357012.png)

![butyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B357013.png)

![butyl 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B357014.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B357021.png)

![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B357022.png)

![2-imino-10-methyl-5-oxo-1-pentyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B357023.png)

![(E)-[2-(3,4-dimethoxyphenyl)-1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxopyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B357024.png)